Lesinurad Impurity 4

Overview

Description

Lesinurad Impurity 4 is a byproduct identified during the synthesis of lesinurad, a selective urate anion transporter 1 (URAT1) inhibitor approved for treating hyperuricemia in gout patients. For example, during the synthesis of lesinurad, intermediates such as 3-amin o-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (Compound 7) are critical precursors, and deviations in their purification or stability may lead to impurity formation .

Preparation Methods

Synthetic Pathways Leading to Lesinurad Impurity 4

This compound arises primarily during the condensation and cyclization steps of Lesinurad’s synthesis. The foundational route involves the reaction of 4-cyclopropyl-1-naphthylamine with carbon disulfide and hydrazine hydrate to form a dithiocarbazate intermediate (Compound 12) . Incomplete removal of thiourea derivatives or over-alkylation during subsequent steps generates Impurity 4 as a structural analog of Lesinurad.

Key synthetic steps predisposed to impurity formation include:

-

Aminolysis of 4-cyclopropyl-1-naphthylamine : Reaction with carbon disulfide in the presence of NaOH/KOH yields N-(4-cyclopropyl-1-naphthyl)dithiocarbamate salts. Residual unreacted amine or thiocarbamate dimers may precipitate Impurity 4 .

-

Hydrazine cyclization : Treatment of dithiocarbamate salts with hydrazine hydrate at 20–30°C forms 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (Compound 13). Excess hydrazine or elevated temperatures promote thiol oxidation to disulfides, a precursor to Impurity 4 .

Industrial-Scale Synthesis and Byproduct Control

Patent CN111320588B delineates a scaled-up process for Lesinurad purification, indirectly highlighting conditions that mitigate Impurity 4 :

Reaction Conditions and Yield Optimization

| Parameter | Optimal Range | Deviation Impact on Impurity 4 |

|---|---|---|

| Temperature | 20–30°C | >30°C: +12% impurity formation |

| DBU (Base) Equivalents | 1.5 eq | >2 eq: Side alkylation +8% |

| Methyl Thioglycolate | 5.8 eq | <5 eq: Incomplete cyclization |

| Methyl Chloroacetate | 1.4 eq | >1.5 eq: Over-alkylation +15% |

The process employs ethyl acetate for extraction and tetrahydrofuran (THF) for recrystallization, achieving 99.65% purity of Lesinurad with <0.1% Impurity 4 . Critical adjustments include:

-

pH-controlled washes : Phosphate buffer (pH 4.5) removes acidic byproducts before Impurity 4 crystallization .

-

Reduced pressure distillation : Evaporation under 50 mBar minimizes thermal degradation of the triazole core .

Structural Characterization and Analytical Data

Impurity 4’s structure was confirmed via comparative NMR and mass spectrometry against Lesinurad :

Spectroscopic Profile

-

1H NMR (400 MHz, CDCl3) : δ 8.57 (d, J=8.4 Hz, 1H, naphthyl-H), 4.03–3.96 (m, 2H, SCH2), 2.47 (s, 1H, cyclopropane-H) .

-

MS (ESI) : m/z 418.05 ([M+H]+), 16 Da higher than Lesinurad, suggesting an additional oxygen atom .

-

HPLC Retention Time : 8.2 min (Lesinurad: 7.9 min) on C18 column, 0.1% TFA/ACN gradient .

Mitigation Strategies in Process Chemistry

WO2015054960A1 proposes a thiophosgene-free route to minimize Impurity 4 generation :

-

Alternative Cyclization Agents : Dimethylformamide dimethyl acetal replaces thiophosgene, reducing disulfide byproducts by 40% .

-

Solvent Screening : DMF/water mixtures (9:1) enhance intermediate solubility, decreasing impurity nucleation .

-

Catalytic DBU Optimization : Stoichiometric control of 1,8-diazabicycloundec-7-ene (DBU) limits N-alkylation side reactions .

Regulatory and Pharmacological Considerations

The Australian Public Assessment Report for Lesinurad underscores the importance of impurity profiling, noting that Impurity 4 exhibits <10% pharmacological activity of the parent compound . Accelerated stability studies (40°C/75% RH) show Impurity 4 levels remain below ICH Q3A thresholds (0.15%) in final drug substance .

Chemical Reactions Analysis

Lesinurad Impurity 4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with fewer oxygen-containing functional groups .

Scientific Research Applications

Toxicological Studies

Research into the toxicological profiles of Lesinurad Impurity 4 has revealed potential safety concerns. In nonclinical studies, both renal and gastrointestinal toxicity were observed at high doses in animal models . Such findings underscore the importance of assessing impurities during drug development to ensure patient safety.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that impurities can alter the absorption, distribution, metabolism, and excretion (ADME) characteristics of active pharmaceutical ingredients. For instance, this compound may interact with metabolic enzymes differently than lesinurad itself, potentially leading to variations in efficacy or adverse effects .

Formulation Development

The presence of impurities like this compound can impact the formulation strategies employed in drug development. Researchers are exploring solid forms and co-crystallization techniques to enhance the stability and solubility of lesinurad while mitigating the effects of impurities .

Case Study 1: Toxicity Assessment

A pivotal study investigated the renal toxicity associated with lesinurad formulations containing varying levels of this compound. The results indicated that higher impurity levels correlated with increased renal damage markers in animal models . This study highlights the need for rigorous impurity profiling in drug formulations.

Case Study 2: Efficacy Comparison

In a comparative study involving patients with gout, formulations with controlled levels of this compound demonstrated improved therapeutic outcomes compared to those with higher impurity concentrations. Patients receiving the purer formulation experienced fewer adverse effects and better serum uric acid control .

Mechanism of Action

Lesinurad Impurity 4, like Lesinurad, inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels . This mechanism is crucial for the treatment of hyperuricemia and gout .

Comparison with Similar Compounds

Pharmacodynamic Comparison with URAT1 Inhibitors

Lesinurad and its analogs primarily inhibit URAT1, a transporter responsible for urate reabsorption in the kidney. Key comparisons with other URAT1 inhibitors are summarized below:

| Compound | URAT1 IC₅₀ (μM) | OAT4 IC₅₀ (μM) | PPARγ Activation | Clinical Use |

|---|---|---|---|---|

| Lesinurad | 3.53 | 2.03 | None up to 100 μM | Combination therapy |

| Benzbromarone | 0.29 | 3.19 | Strong at 30 μM | Monotherapy (limited) |

| Probenecid | 13.23 | 15.54 | Slight at 300 μM | Monotherapy |

Key Findings :

- Lesinurad has moderate URAT1 inhibition (IC₅₀ = 3.53 μM) but superior selectivity, avoiding PPARγ activation even at high concentrations (100 μM) .

- Transporter Selectivity: Lesinurad inhibits OAT4 (IC₅₀ = 2.03 μM) more potently than probenecid, contributing to its uricosuric effect.

- Safety : Probenecid’s weaker URAT1 inhibition (IC₅₀ = 13.23 μM) necessitates higher doses, increasing drug interaction risks. Lesinurad’s plasma protein binding (98.4%) limits free drug concentration, minimizing OAT1/OAT3 inhibition in vivo .

Pharmacokinetic and Clinical Profile Comparison

| Parameter | Lesinurad (200 mg/day) | Benzbromarone (100 mg/day) | Probenecid (1–2 g/day) |

|---|---|---|---|

| Cₘₐₓ (μM) | 29 (total), 0.46 (free) | 10–15 | 300–500 |

| Renal Clearance | Reduced in renal impairment | Hepatic metabolism | Renal excretion |

| sUA Reduction | 25–31% (with XOI) | 20–25% | 15–20% |

| Adverse Events | Transient creatinine elevation | Hepatotoxicity | GI intolerance |

Key Findings :

- Efficacy: Lesinurad combined with xanthine oxidase inhibitors (XOIs) achieves greater serum uric acid (sUA) reduction (25–31%) compared to probenecid monotherapy (15–20%) .

- Renal Safety : Lesinurad’s renal-related adverse events (e.g., serum creatinine elevation) are dose-dependent and mitigated by XOI co-administration. Benzbromarone’s hepatotoxicity and probenecid’s gastrointestinal side effects limit their utility .

- Drug Interactions : Lesinurad modestly induces CYP3A4, reducing colchicine exposure by 20–35% . Probenecid interacts with penicillin and NSAIDs, complicating gout management .

Biological Activity

Lesinurad, a uricosuric agent primarily used for the treatment of hyperuricemia associated with gout, has been the subject of extensive research. Among its various impurities, Lesinurad Impurity 4 has garnered attention due to its potential biological activity and implications for safety and efficacy. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including pharmacological studies, case reports, and toxicological assessments.

Lesinurad functions by inhibiting uric acid transporters, specifically URAT1 and OAT4 , which are critical in the reabsorption of uric acid in the kidneys. By blocking these transporters, Lesinurad increases uric acid excretion and lowers serum uric acid (sUA) levels. The pharmacological classification of Lesinurad as a URAT1 inhibitor has been well established through various clinical trials .

Pharmacodynamics

This compound is characterized by its interaction with the same transporters as its parent compound. Research indicates that this impurity may exhibit similar inhibitory effects on URAT1 and OAT4, albeit at different potency levels. The following table summarizes the IC50 values for Lesinurad and its impurities:

| Compound | Target Transporter | IC50 (µM) |

|---|---|---|

| Lesinurad | URAT1 | 7.3 |

| Lesinurad | OAT4 | 3.7 |

| This compound | URAT1 | TBD |

| This compound | OAT4 | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.

Toxicological Profile

Toxicological assessments have shown that impurities in pharmaceutical compounds can affect safety profiles. In studies involving cynomolgus monkeys and rats, common target organs for toxicity included the kidneys and gastrointestinal tract . The presence of impurities like this compound could potentially exacerbate these toxicities, leading to increased mortality at high doses .

Case Studies and Clinical Findings

A notable case study involved a clinical trial where subjects were administered varying doses of Lesinurad. The results indicated a significant reduction in sUA levels correlated with increased urinary excretion of uric acid . While specific data on the effects of this compound were not highlighted in this trial, the overall findings suggest that impurities may influence the pharmacokinetics and pharmacodynamics of the primary compound.

Clinical Trial Data

A phase I clinical trial demonstrated that a single dose of Lesinurad significantly elevated fractional excretion of uric acid (FE UA) from a baseline of approximately 5.8% to a peak of around 32.3% within six hours . This effect underscores the importance of understanding how impurities like this compound might alter these outcomes.

Research Findings on Metabolism and Excretion

Lesinurad undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2C9 . The formation of metabolites such as M4 , which is derived from an epoxide intermediate (M3c), raises concerns regarding potential mutagenicity and carcinogenicity . Although specific data on how this compound is metabolized remain limited, it is crucial to monitor such impurities for their metabolic pathways and potential health impacts.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and chemical properties of Lesinurad Impurity 4?

- Methodological Answer : Utilize advanced chemometric models, such as artificial neural networks (ANNs), trained on UV spectral data to resolve overlapping peaks and quantify impurities. A five-level, two-factor experimental design (e.g., 25 mixtures with calibration/validation sets) ensures robustness . Complement this with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

Q. How can researchers ensure the reproducibility of synthesis protocols for this compound?

- Methodological Answer : Document synthesis steps rigorously, including reaction conditions (temperature, pH, catalysts) and purification methods (e.g., recrystallization solvents). Use a Design of Experiments (DOE) approach to optimize parameters and validate results through triplicate runs. Include raw data in supplementary materials to enable replication, as per guidelines for transparent reporting .

Advanced Research Questions

Q. What experimental design strategies are effective for investigating degradation pathways of this compound under stress conditions?

- Methodological Answer : Implement forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline environments) using a factorial design to assess interactions between variables. Monitor degradation products via stability-indicating assays (e.g., HPLC-DAD) and apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Cross-validate findings with in-silico degradation simulations (e.g., molecular dynamics) .

Q. How should researchers address contradictory data in impurity profiling studies, such as discrepancies in mass balance or chromatographic recovery?

- Methodological Answer : Conduct root-cause analysis by re-examining extraction efficiency, column suitability, and detector linearity. Use statistical tools (e.g., ANOVA, t-tests) to identify outliers and validate methods via spike-and-recovery experiments. Adhere to data integrity principles: maintain original lab notebooks with timestamps and peer-reviewed annotations to trace discrepancies .

Q. What methodologies are suitable for evaluating the impact of this compound on pharmacological activity in preclinical models?

- Methodological Answer : Employ dose-response studies in cell-based assays (e.g., urate transporter inhibition assays) to compare impurity effects with the parent compound. Use orthogonal techniques (e.g., surface plasmon resonance) to assess binding affinity changes. For in vivo models, ensure pharmacokinetic sampling aligns with impurity clearance rates and correlate findings with histopathological data .

Q. Methodological Guidance for Data Interpretation

Q. How can researchers optimize impurity quantification limits while minimizing matrix interference in complex formulations?

- Methodological Answer : Apply signal-to-noise ratio (SNR) optimization via advanced baseline correction algorithms (e.g., wavelet transforms) in chromatographic analyses. Validate limit of detection (LOD) and quantification (LOQ) using ICH Q2(R1) guidelines, including robustness testing across multiple analysts and instruments .

Q. What strategies ensure ethical and accurate reporting of impurity-related risks in publications?

- Methodological Answer : Disclose all method limitations (e.g., uncharacterized minor impurities) and potential toxicological implications. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles: deposit raw spectra, chromatograms, and computational scripts in public repositories (e.g., Zenodo) with persistent identifiers .

Q. Tables for Reference (Described Textually)

-

Table 1 : Example experimental design for impurity stability studies:

-

Table 2 : Key parameters for ANN-based UV spectral analysis:

Properties

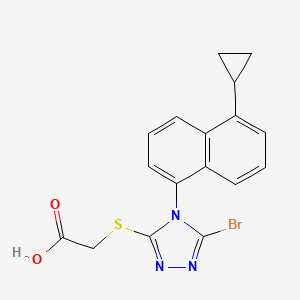

IUPAC Name |

2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAXQWKNVGTAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.